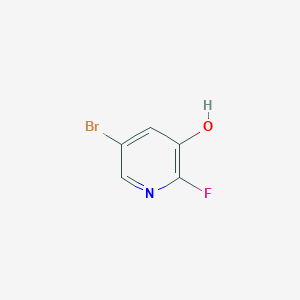

5-Bromo-2-fluoropyridin-3-ol

Vue d'ensemble

Description

5-Bromo-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H3BrFNO . It has a molecular weight of 191.99 g/mol . The IUPAC name for this compound is 5-bromo-2-fluoropyridin-3-ol .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-fluoropyridin-3-ol is 1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H . The Canonical SMILES for this compound is C1=C(C=NC(=C1O)F)Br .Physical And Chemical Properties Analysis

5-Bromo-2-fluoropyridin-3-ol has a molecular weight of 191.99 g/mol . It has a computed XLogP3-AA value of 1.6 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 33.1 Ų .Applications De Recherche Scientifique

Pharmaceutical Research

5-Bromo-2-fluoropyridin-3-ol: is a valuable intermediate in pharmaceutical research. Its incorporation into drug molecules can significantly alter their pharmacokinetic properties, such as increased membrane permeability and metabolic stability. The fluorine atom’s small size and high electronegativity make it an ideal substituent in bioactive compounds, potentially leading to improved drug efficacy and selectivity .

Agricultural Chemistry

In the field of agricultural chemistry, 5-Bromo-2-fluoropyridin-3-ol serves as a precursor for the synthesis of herbicides and insecticides. The introduction of fluorine atoms into these compounds can enhance their biological activity, providing more effective control over pests and weeds with potentially lower environmental impact .

Material Science

This compound finds applications in material science due to its potential to act as a building block for advanced materials. Its unique chemical structure allows for the development of novel polymers and coatings with enhanced properties, such as increased resistance to heat and chemicals .

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-fluoropyridin-3-ol can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibration processes and as a reference compound in spectroscopic analysis .

Life Science Research

Researchers in life sciences utilize 5-Bromo-2-fluoropyridin-3-ol for studying biological pathways and processes. It can be employed in the synthesis of probes and markers that help in tracking the movement and interaction of molecules within living organisms .

Environmental Science

In environmental science, this compound’s derivatives can be studied for their environmental fate and behavior. Understanding the degradation pathways and persistence of such fluorinated compounds is crucial for assessing their impact on ecosystems and for the development of safer and more sustainable chemical practices .

Safety and Hazards

The safety information for 5-Bromo-2-fluoropyridin-3-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes essential to purine metabolism . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds can undergo reactions under basic conditions . For instance, a compound can undergo heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation . This suggests that 5-Bromo-2-fluoropyridin-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been known to affect purine metabolism

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.5 , which could influence its distribution and bioavailability. More detailed studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been known to block dna synthesis through the inhibition of ribonucleotide reductase . This suggests that 5-Bromo-2-fluoropyridin-3-ol might have similar effects.

Action Environment

It’s worth noting that the compound’s properties such as boiling point and density could be influenced by temperature

Propriétés

IUPAC Name |

5-bromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLINPJLHURFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602588 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoropyridin-3-ol | |

CAS RN |

1012084-53-5 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

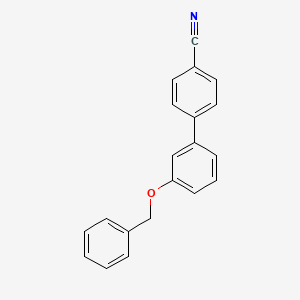

![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)